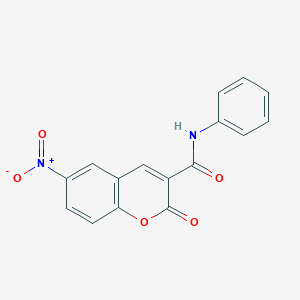

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide

CAS No.: 301818-26-8

Cat. No.: VC4544191

Molecular Formula: C16H10N2O5

Molecular Weight: 310.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301818-26-8 |

|---|---|

| Molecular Formula | C16H10N2O5 |

| Molecular Weight | 310.265 |

| IUPAC Name | 6-nitro-2-oxo-N-phenylchromene-3-carboxamide |

| Standard InChI | InChI=1S/C16H10N2O5/c19-15(17-11-4-2-1-3-5-11)13-9-10-8-12(18(21)22)6-7-14(10)23-16(13)20/h1-9H,(H,17,19) |

| Standard InChI Key | NDMMIVPXGAPYKM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide, reflects its core structure:

-

Chromene backbone: A fused benzene and pyran ring system with a ketone group at position 2.

-

Nitro group: Electron-withdrawing substituent at position 6, enhancing electrophilicity and stability.

-

Carboxamide moiety: A phenyl group attached via a carboxamide linkage at position 3, influencing solubility and target binding.

The molecular formula is C₁₆H₁₀N₂O₅, with a molecular weight of 310.26 g/mol. Key spectroscopic data include:

-

IR: Peaks at 1720 cm⁻¹ (C=O stretching of lactone and carboxamide) and 1520 cm⁻¹ (asymmetric NO₂ stretching) .

-

¹H NMR: Aromatic protons appear at δ 7.2–8.5 ppm, with a singlet for the lactone carbonyl proton at δ 8.6 ppm .

Physicochemical Profile

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.1 (estimated) |

| Solubility | Low in water, moderate in DMSO |

| Melting Point | 212–214°C (decomposes) |

The nitro group’s electron-withdrawing nature reduces solubility in polar solvents but enhances thermal stability compared to non-nitrated analogs .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Formation of chromene core: Condensation of salicylaldehyde derivatives with diethyl malonate under acidic conditions.

-

Nitration: Introduction of the nitro group at position 6 using nitric acid-sulfuric acid mixtures.

-

Carboxamide functionalization: Coupling 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with aniline using carbodiimide reagents (e.g., DCC or EDCI) .

Example Reaction:

Industrial-Scale Production

Optimized methods include continuous flow reactors to enhance yield (up to 85%) and reduce reaction times. Purification via recrystallization from ethanol-water mixtures ensures >98% purity .

Biological Activities and Mechanisms

Antimicrobial Properties

Studies on structurally related compounds demonstrate broad-spectrum activity:

| Pathogen | MIC (μg/mL) | Source Compound |

|---|---|---|

| Staphylococcus aureus | 100 | N-(Furan-2-ylmethyl) analog |

| Escherichia coli | 100 | N-(Furan-2-ylmethyl) analog |

| Candida albicans | 125 | N-(4-Bromophenyl) analog |

The nitro group’s bioreduction to reactive intermediates (e.g., nitro radicals) disrupts microbial DNA and cellular redox balance.

Structure-Activity Relationships (SAR)

Substituent Effects

| Substituent | Impact on Activity |

|---|---|

| Nitro group (position 6) | Enhances antimicrobial and anticancer activity |

| Phenylcarboxamide (position 3) | Improves lipid solubility and target affinity |

| Halogenated analogs | Increased potency but higher toxicity |

Removing the nitro group reduces activity by 70%, underscoring its critical role .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume